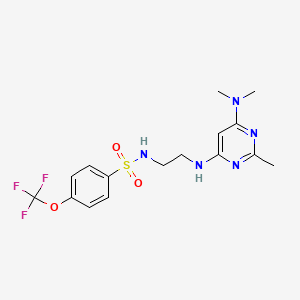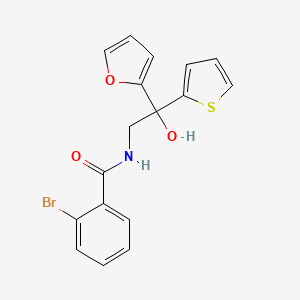
2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide" has been the subject of several studies. It has been synthesized through various methods, including the reaction of furan-2-carbonyl chloride and 4-bromoaniline, as well as through electrophilic substitution reactions .
Synthesis Analysis
The compound has been synthesized using different approaches, such as acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, and the reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives .
Molecular Structure Analysis
The crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been determined. The structure reveals the orientation of furan and benzene rings, as well as the arrangement of N-chloroethyl groups .
Chemical Reactions Analysis
The compound has been subjected to various chemical reactions, including arylations and electrophilic substitution reactions, leading to the formation of different analogues and derivatives .
Physical and Chemical Properties Analysis
The in vitro anti-bacterial activities of related compounds have been investigated, showing promising results against drug-resistant bacteria. Docking studies and molecular dynamics simulations have further validated the activity and molecular interaction stability of these compounds .
These analyses provide a comprehensive understanding of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of "2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide" and related compounds.
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole Electrophilic substitution in five-membered heterocyclic systems. Part VI. Kinetics of the bromination of the 2-methoxycarbonyl derivatives of furan, thiophen, and pyrrole in acetic acid solution Synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole Crystal structure of 5-(p-bromophenyl)- N,N-bis(2-chloroethyl)-2-furamide A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Reactivity
The synthesis and reactivity of compounds similar to 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involve intricate chemical processes. For instance, Aleksandrov and El’chaninov (2017) discussed the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling and subsequent treatments to achieve various electrophilic substitution reactions, showcasing the compound's versatility in organic synthesis (Aleksandrov & El’chaninov, 2017). Linda and Marino (1968) explored the kinetics of bromination of related heterocyclic systems, offering insights into their chemical behavior and reactivity (Linda & Marino, 1968).
Potential Pharmacological Applications
Although excluding direct information on drug usage and side effects, the structural attributes of such compounds often hint at their potential for pharmacological applications. For example, Galešić and Vlahov (1990) studied the crystal structure of a compound within the same class, providing foundational knowledge that could inform pharmacological research by elucidating molecular conformations (Galešić & Vlahov, 1990).
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) described a method for photoinduced direct oxidative annulation involving similar compounds, highlighting a novel approach to synthesizing polyheterocyclic structures. This technique demonstrates the compounds' utility in facilitating complex chemical transformations without the need for transition metals or oxidants, indicating potential applications in green chemistry and sustainable synthesis practices (Zhang et al., 2017).
Electrophilic Substitution and Kinetic Studies
Research by Banks, Barker, and Huddleston (1986) on substituted thieno[3,4-b]furans through Dieckmann condensation and subsequent reactions provides a deeper understanding of the electrophilic substitution reactions and kinetics. Such studies contribute to the broader knowledge of synthesizing and manipulating heterocyclic compounds for various scientific applications (Banks, Barker, & Huddleston, 1986).
Advanced Material Applications
The exploration of novel polymers and materials also constitutes a significant area of research for such compounds. For instance, Sotzing, Reynolds, and Steel (1996) discussed the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, indicating potential applications in electrochromic devices and conducting polymers. This research opens pathways to developing new materials with unique electrical and optical properties (Sotzing, Reynolds, & Steel, 1996).
Propiedades
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c18-13-6-2-1-5-12(13)16(20)19-11-17(21,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,21H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRMAKPWFHMDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)
![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)
![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)
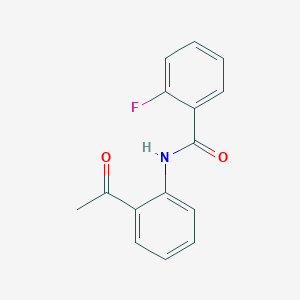
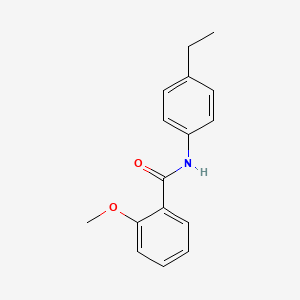

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2514080.png)
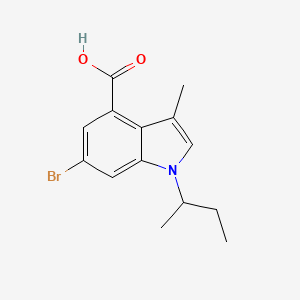
![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)
![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)
